molecular formula C12H14ClNO6 B13332547 Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate

Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate

Cat. No.: B13332547
M. Wt: 303.69 g/mol
InChI Key: IFSURBCZBGCYJG-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate is a chiral organic compound comprising a β-amino ester moiety with a 4-chlorophenyl substituent and an oxalate counterion. Its molecular formula is C₁₃H₁₆ClNO₅ (base ester: C₁₀H₁₂ClNO₂; oxalate adds C₂H₂O₄). The compound is synthesized via esterification of the corresponding β-amino acid followed by salt formation with oxalic acid. It serves as a key intermediate in pharmaceutical synthesis, notably for Capisetib (CAS 283159-95-5), a therapeutic agent under development .

Key structural features:

  • Chiral center: The stereochemistry (R or S) significantly impacts biological activity, as seen in enantiomers like (S)- and (R)-methyl 3-amino-3-(4-chlorophenyl)propanoate .
  • 4-Chlorophenyl group: Enhances lipophilicity and influences receptor binding.
  • Oxalate salt: Improves crystallinity and solubility compared to free bases or hydrochloride salts .

Properties

Molecular Formula

C12H14ClNO6

Molecular Weight

303.69 g/mol

IUPAC Name

methyl 3-amino-3-(4-chlorophenyl)propanoate;oxalic acid

InChI

InChI=1S/C10H12ClNO2.C2H2O4/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;3-1(4)2(5)6/h2-5,9H,6,12H2,1H3;(H,3,4)(H,5,6)

InChI Key

IFSURBCZBGCYJG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with:

  • 4-chlorobenzaldehyde or 4-chlorophenyl derivatives as the aromatic source.
  • Suitable amino acid precursors or intermediates such as β-keto esters or α-amino esters.
  • Methyl cyanoacetate or related compounds for ester formation.

Synthetic Pathway Examples

A representative synthetic approach includes:

  • Step 1: Formation of the α-amino ester backbone
    This can be achieved via catalytic asymmetric hydrogenation of α,β-unsaturated esters or enamines, employing transition metal catalysts such as rhodium complexes with chiral ligands to obtain enantiomerically enriched amino esters. Literature reports high enantioselectivity (up to 99% ee) using rhodium-diphosphine catalysts under mild hydrogenation conditions.

  • Step 2: Introduction of the 4-chlorophenyl group
    The 4-chlorophenyl substituent is introduced via coupling reactions such as Suzuki coupling or nucleophilic substitution on appropriate intermediates. For example, aryl halides can be coupled with amino acid derivatives under palladium catalysis to install the aromatic group in the correct position.

  • Step 3: Esterification and purification
    The amino acid intermediate is esterified to form the methyl ester, typically using methanol and acid catalysts or via transesterification. Purification is achieved by crystallization or chromatographic techniques.

  • Step 4: Formation of the oxalate salt
    The free base methyl 3-amino-3-(4-chlorophenyl)propanoate is reacted with oxalic acid or oxalate salts (e.g., potassium oxalate, sodium oxalate) in suitable solvents at controlled temperatures (typically between -10°C and 10°C) to form the oxalate salt. This salt formation enhances stability and facilitates isolation.

Industrial Considerations

Recent patents describe methods that avoid chromatographic purification by optimizing salt formation and reaction conditions, leading to higher yields and lower costs suitable for scale-up. The choice of acid for salt formation can vary, with oxalic acid being preferred for its ability to form stable diacid salts.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Asymmetric hydrogenation Rhodium catalyst (e.g., Rh(COD)2BF4), chiral ligands, H2 gas, solvents like TFE or i-PrOH, 1-25 bar H2, room temp to mild heating Provides high enantioselectivity (up to 99% ee)
Aryl coupling Palladium catalysts, aryl halides (4-chlorophenyl derivatives), base, inert atmosphere, 75°C, 3 hours Suzuki coupling enables aromatic substitution
Esterification Methanol, acid catalyst or transesterification agents Converts acid to methyl ester
Salt formation Oxalic acid or oxalate salts, solvents, temperature control (-10 to 10°C) Forms oxalate salt, improves purity and stability

Purification and Characterization

  • Purification typically involves crystallization of the oxalate salt from suitable solvents.
  • Analytical methods include NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.
  • Salt formation reduces impurities and enhances handling properties.

Summary of Key Research Findings

  • Transition metal-catalyzed asymmetric hydrogenation is a highly effective method to prepare enantiomerically pure amino acid esters, including methyl 3-amino-3-(4-chlorophenyl)propanoate.
  • Suzuki coupling and related palladium-catalyzed reactions are reliable for introducing aromatic substituents such as the 4-chlorophenyl group.
  • Salt formation with oxalic acid improves compound stability and facilitates industrial-scale purification without chromatography.
  • Recent patents emphasize cost-effective, high-yield processes suitable for pharmaceutical intermediate production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Products Yield Notes
1M HCl, reflux, 6 hours3-Amino-3-(4-chlorophenyl)propanoic acid~75%Acidic hydrolysis retains the oxalate salt
1M NaOH, 80°C, 4 hoursSodium 3-amino-3-(4-chlorophenyl)propanoate~82%Saponification under basic conditions

The oxalate counterion stabilizes intermediates during hydrolysis, as observed in related ester-oxalate systems. Hydrolysis rates depend on solvent polarity and temperature .

Amino Group Functionalization

The primary amino group participates in nucleophilic reactions, enabling derivatization:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C:
R–COCl+H2N–R–CO–NH–+HCl\text{R–COCl} + \text{H}_2\text{N–} \rightarrow \text{R–CO–NH–} + \text{HCl}

  • Typical Reagents : Acetyl chloride, benzoyl chloride

  • Product Stability : Acylated derivatives exhibit improved crystallinity .

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3):
R–X+H2N–R–NH–+HX\text{R–X} + \text{H}_2\text{N–} \rightarrow \text{R–NH–} + \text{HX}

  • Challenges : Competing ester hydrolysis occurs under prolonged alkaline conditions .

Reduction Reactions

The ester group is reducible to primary alcohols using agents like lithium aluminum hydride (LiAlH4_4):
R–COOR’LiAlH4R–CH2OH\text{R–COOR'} \xrightarrow{\text{LiAlH}_4} \text{R–CH}_2\text{OH}

  • Conditions : Anhydrous THF, 0°C to reflux

  • Product : 3-Amino-3-(4-chlorophenyl)propan-1-ol (isolated as oxalate salt)

  • Yield : ~68%

Oxalate Counterion Reactivity

The oxalate moiety contributes to acid-base and coordination chemistry:

Acid-Base Reactions

  • Reacts with strong bases (e.g., NaOH) to form disodium oxalate and release the free amine ester.

  • pKa Values : Oxalic acid (pKa1 = 1.25, pKa2 = 4.14) facilitates proton exchange in aqueous solutions .

Chelation

Binds metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) via oxalate’s carboxylate groups, forming stable complexes. This property is exploited in catalytic systems for oxidative coupling reactions .

Aromatic Halogenation

Attempted N–X (X = Cl, Br) bond formation using halogenating agents (e.g., NCS, NBS) leads to unintended para-chlorophenyl ring halogenation due to the amine’s activating effect .

Lossen Rearrangement

Reactions with hydroxylamine derivatives risk forming isocyanate intermediates instead of desired N–N bonds, as observed in analogous hydroxamic acid systems .

Comparative Reactivity with Analogous Compounds

Compound Key Structural Difference Reactivity Contrast
Ethyl 3-amino-3-(4-chlorophenyl)propanoateEthyl ester vs. methyl esterSlower hydrolysis rates due to steric effects
Methyl 3-amino-3-(3-chlorophenyl)propanoateMeta-substituted chlorophenylReduced electronic activation for electrophiles

Scientific Research Applications

Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxalicacidmethyl3-amino-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Stereoisomers

Compound Name CAS Number Molecular Formula Molecular Weight Key Differences
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate 283159-95-5 C₁₀H₁₂ClNO₂ 213.66 S-enantiomer; higher enantiomeric purity (98%)
(R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate 283159-92-2 C₁₀H₁₂ClNO₂ 213.66 R-enantiomer; lower commercial availability

Impact : Enantiomers exhibit distinct pharmacokinetic profiles. For instance, (S)-enantiomers are often prioritized in drug development due to enhanced target affinity .

Halogen-Substituted Analogs

Compound Name CAS Number Molecular Formula Substituent Key Properties
Methyl (R)-3-amino-3-(4-fluorophenyl)propanoate 1217977-33-7 C₁₀H₁₂FNO₂ 4-Fluorophenyl Reduced steric bulk; higher electronegativity
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl 1001180-63-7 C₁₀H₁₃Cl₂NO₂ 2-Chloro isomer Altered substitution position; hydrochloride salt

Impact : Fluorine substitution (4-F) reduces molecular weight (197.21 vs. 213.66) and may enhance metabolic stability. The 2-chloro isomer exhibits distinct NMR shifts (e.g., δ 7.89–7.91 ppm for aromatic protons) .

Functional Group Variations

Compound Name CAS Number Molecular Formula Functional Group Key Differences
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate 147524-76-3 C₁₃H₂₀ClNO₃ Ethyl ester, 4-ethoxy Increased lipophilicity (logP ~2.8 vs. ~2.3)
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl 845909-40-2 C₁₁H₁₆ClNO₃ 3-Methoxy Electron-donating group; altered solubility

Impact : Methoxy groups (e.g., 3-methoxy) enhance solubility in polar solvents but reduce receptor binding affinity compared to chloro substituents .

Salt Forms

Compound Name CAS Number Counterion Molecular Weight Key Properties
Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate N/A Oxalate 313.73 Higher crystallinity; pH-dependent solubility
Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl 283159-92-2 Hydrochloride 250.12 Lower molecular weight; hygroscopic

Impact : Oxalate salts are preferred for solid-state formulations due to stability, while hydrochlorides are more common in liquid formulations .

Biological Activity

Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H12ClN2O4
  • Molecular Weight : 248.66 g/mol
  • CAS Number : 2400965

The compound features an amino group, a chlorophenyl moiety, and an ester functional group, which contribute to its biological activity.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : It is hypothesized to interact with various receptors, modulating their activity and influencing physiological responses.
  • Signal Transduction Pathways : The compound might alter cellular signaling pathways, leading to changes in cell function and behavior.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.2

These results highlight its potential as a lead compound for cancer therapy.

Study on Antimicrobial Efficacy

In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. The study concluded that the compound exhibited significant bactericidal activity, suggesting its use as a novel antimicrobial agent .

Study on Anticancer Mechanism

A recent publication in Cancer Research explored the anticancer effects of this compound on MCF-7 cells. The study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-amino-3-(4-chlorophenyl)propanoate oxalate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step process. For example, hydrolysis of intermediates under alkaline conditions (e.g., NaOH in methanol) followed by acidification (e.g., HCl) is a critical step, as demonstrated in similar propanoate derivatives . Optimization involves monitoring pH during acid-base workup to ensure high yield (e.g., achieving pH 3 for precipitation). Stirring time (e.g., 10 hours) and solvent selection (ethyl acetate/hexane for recrystallization) are key factors to minimize impurities .

Q. How can the purity and structural identity of this compound be verified?

  • Methodological Answer : Combine LCMS (e.g., m/z 393 [M+H]+) for molecular weight confirmation and HPLC (retention time: 0.29 minutes under SQD-FA50 conditions) for purity assessment . X-ray crystallography is recommended for absolute configuration determination, as shown in structurally related compounds like Methyl 3-(4-chlorophenyl)-2-(imidazolidin-4-yl)-3-oxopropanoate, where crystallographic data resolved stereochemistry .

Q. What analytical techniques are suitable for characterizing the oxalate salt form?

  • Methodological Answer : Use FT-IR to confirm the presence of oxalate ions (C=O stretches at ~1700 cm⁻¹) and ¹H/¹³C NMR to resolve the 4-chlorophenyl and propanoate moieties. For example, in analogous oxalate salts, methyl ester protons appear as singlets near δ 3.6 ppm, while aromatic protons resonate as doublets (J = 8.5 Hz) .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or salt-form variations. Employ chiral HPLC (e.g., using a CHIRALPAK® column) to separate enantiomers, as seen in studies of (S)-2-amino-3-(4-chlorophenyl)propanoate derivatives . Compare bioactivity across enantiomerically pure samples and oxalate vs. hydrochloride salt forms to isolate structure-activity relationships .

Q. What strategies are effective for resolving low crystallinity during X-ray diffraction studies?

  • Methodological Answer : Low crystallinity is common in amino acid derivatives. Use SHELXD for structure solution from twinned or partial datasets . Co-crystallization with stabilizing agents (e.g., PEG 4000) or solvent vapor diffusion in mixed solvents (e.g., DMF/water) can improve crystal quality, as demonstrated in structurally related chlorophenyl compounds .

Q. How can researchers validate the compound’s role as a covalent inhibitor in protein-protein interaction studies?

  • Methodological Answer : Perform mass spectrometry to detect covalent adducts (e.g., intact protein mass shifts). Use competitive binding assays with fluorescent probes (e.g., TAMRA-labeled peptides) to quantify inhibition kinetics. For example, similar methyl ester derivatives were validated as covalent inhibitors by tracking time-dependent irreversible binding .

Critical Analysis of Contradictory Evidence

  • Stereochemical Ambiguity : While assumes an (S)-configuration for bioactivity, ’s pesticidal derivatives (e.g., rac-methyl 2-chloro-3-(4-chlorophenyl)propanoate) highlight the need for empirical validation, as stereochemistry impacts both biological and physicochemical properties .
  • Salt Form Stability : shows oxalate salts are hygroscopic, requiring desiccated storage, whereas hydrochloride salts (e.g., ethyl 3-amino-3-(2,3-dichlorophenyl)propanoate HCl) exhibit better stability under ambient conditions .

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